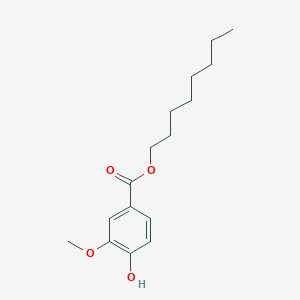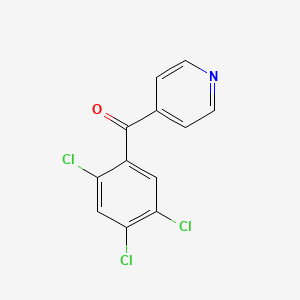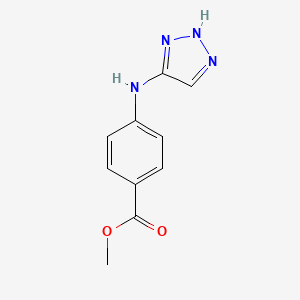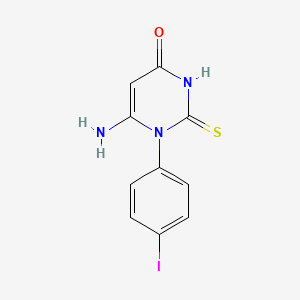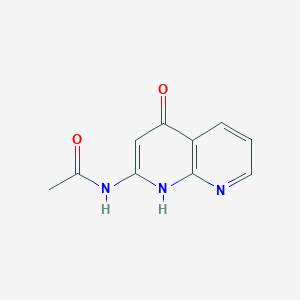![molecular formula C20H24O4 B13999917 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane CAS No. 6963-20-8](/img/structure/B13999917.png)
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-dioxane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction can produce simpler hydrocarbons.
Applications De Recherche Scientifique
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has similar methoxyphenyl groups but differs in its core structure, which is a piperidinone ring.
4,4’-Dimethoxybenzophenone: Another compound with methoxyphenyl groups, but with a benzophenone core structure.
Uniqueness
2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
6963-20-8 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,2-bis[(4-methoxyphenyl)methyl]-1,4-dioxane |
InChI |
InChI=1S/C20H24O4/c1-21-18-7-3-16(4-8-18)13-20(15-23-11-12-24-20)14-17-5-9-19(22-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Clé InChI |
RRIHPUPJUSKQDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2(COCCO2)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


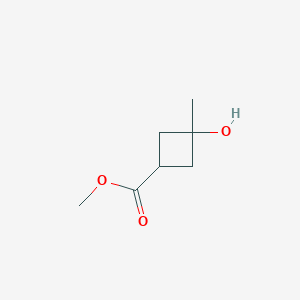
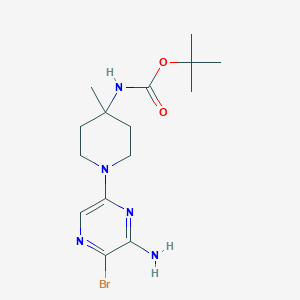
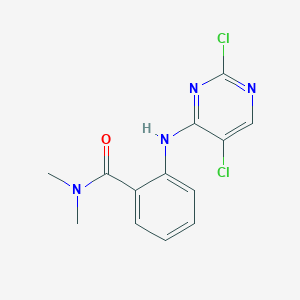
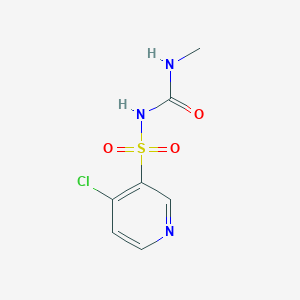
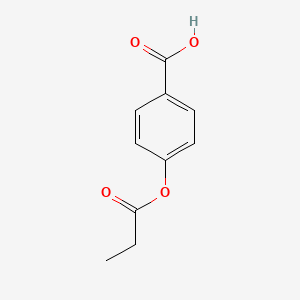
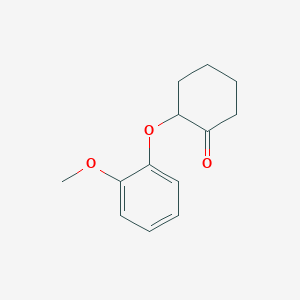
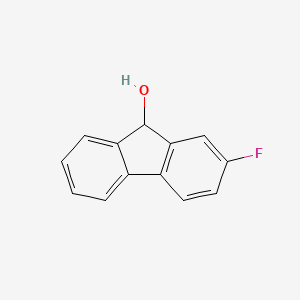
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
